molecular formula C10H15NO2S B13564533 Ethyl 5-amino-3-isopropylthiophene-2-carboxylate

Ethyl 5-amino-3-isopropylthiophene-2-carboxylate

Cat. No.: B13564533
M. Wt: 213.30 g/mol
InChI Key: MMIPCYHQTTYJNL-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-(propan-2-yl)thiophene-2-carboxylate is a thiophene derivative, a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-3-(propan-2-yl)thiophene-2-carboxylate typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. . The reaction conditions often include the use of a base such as sodium hydroxide and solvents like ethanol or methanol. The reaction is carried out at elevated temperatures to facilitate the formation of the thiophene ring.

Industrial Production Methods

Industrial production methods for thiophene derivatives, including ethyl 5-amino-3-(propan-2-yl)thiophene-2-carboxylate, often involve large-scale condensation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-(propan-2-yl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-amino-3-(propan-2-yl)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-amino-3-(propan-2-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-3-(propan-2-yl)thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

ethyl 5-amino-3-propan-2-ylthiophene-2-carboxylate

InChI

InChI=1S/C10H15NO2S/c1-4-13-10(12)9-7(6(2)3)5-8(11)14-9/h5-6H,4,11H2,1-3H3

InChI Key

MMIPCYHQTTYJNL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)N)C(C)C

Origin of Product

United States

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